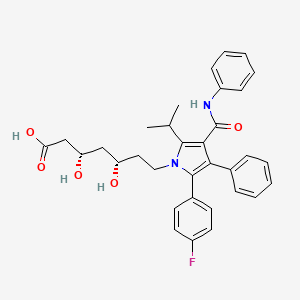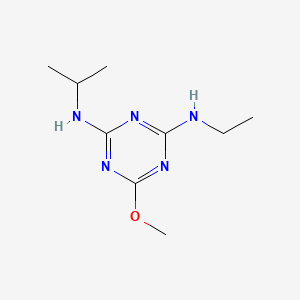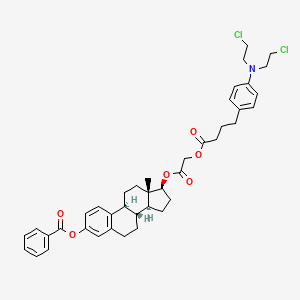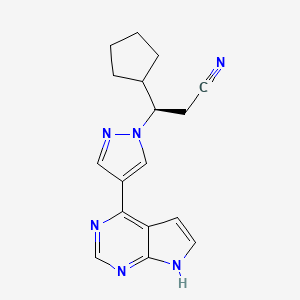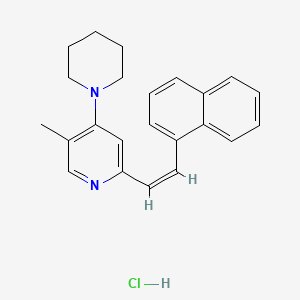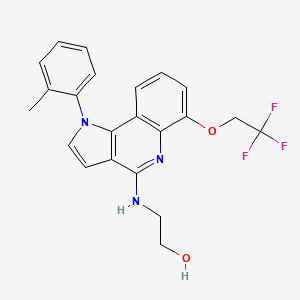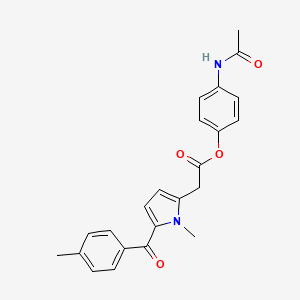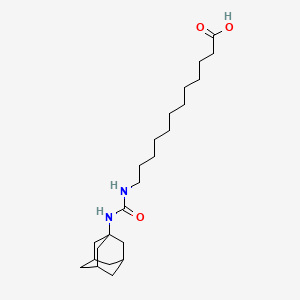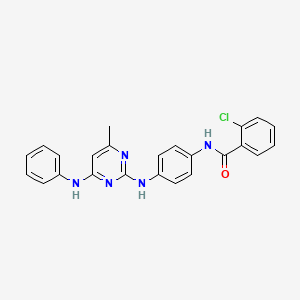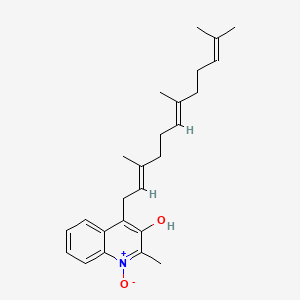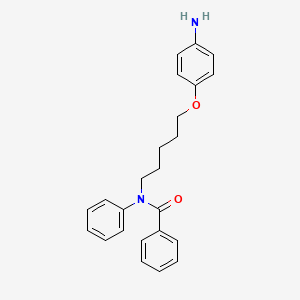
BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Applications De Recherche Scientifique
Anticonvulsant Activities
Benzanilide derivatives, including N-(5-(p-aminophenoxy)pentyl) benzanilide, have been studied for their anticonvulsant properties. For example, Clark, Lin, and Sansom (1986) demonstrated that a series of 2- and 3-aminobenzanilides, related to the benzanilide structure, exhibit significant anticonvulsant activity in mice. The studies aimed to explore the relationship between benzamide structure and anticonvulsant effects (Clark, Lin, & Sansom, 1986).
Applications in Oligonucleotide Synthesis
The use of benzanilide derivatives in oligonucleotide synthesis has been explored. Schulhof, Molko, and Teoule (1987) found that phenoxyacetyl and methoxyacetyl groups, similar to those in benzanilides, are effective in protecting amino groups in the synthesis of modified DNA, demonstrating the potential of benzanilide derivatives in genetic research and biotechnology (Schulhof, Molko, & Teoule, 1987).
Analytical Chemistry Applications
In analytical chemistry, benzanilides are used as derivatization agents. Ramos, Tyson, and Curran (1998) described a method involving benzanilide derivatives for the determination of acetaminophen using flow injection and FTIR spectrophotometry. This highlights the role of benzanilide compounds in analytical methodologies (Ramos, Tyson, & Curran, 1998).
Inhibition of Histone Deacetylase
Benzamide derivatives, including benzanilides, have been evaluated for their inhibitory activity against histone deacetylase. Suzuki et al. (1999) reported that certain benzamide derivatives show significant inhibition of histone deacetylase, indicating potential applications in cancer research and therapy (Suzuki et al., 1999).
Inhibition of Complex II Activity in Mitochondria
Research by White (1987) examined substituted benzanilide compounds for their ability to inhibit Complex II activity in mitochondria. These studies are crucial for understanding mitochondrial function and developing treatments for mitochondrial disorders (White, 1987).
Propriétés
Numéro CAS |
102955-75-9 |
|---|---|
Nom du produit |
BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)- |
Formule moléculaire |
C24H26N2O2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide |
InChI |
InChI=1S/C24H26N2O2/c25-21-14-16-23(17-15-21)28-19-9-3-8-18-26(22-12-6-2-7-13-22)24(27)20-10-4-1-5-11-20/h1-2,4-7,10-17H,3,8-9,18-19,25H2 |
Clé InChI |
BJOORUYNSFEIDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Apparence |
Solid powder |
Autres numéros CAS |
102955-75-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Benzanilide, N-(5-(p-aminophenoxy)pentyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
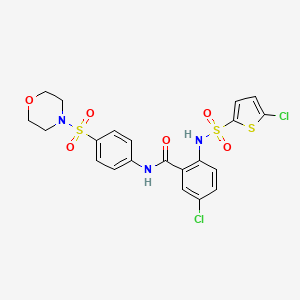
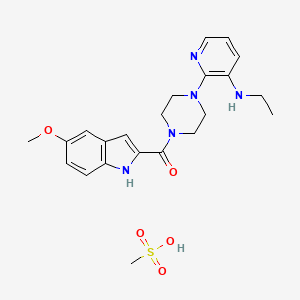
![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)
